![molecular formula C25H26N4O B2821002 1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-57-8](/img/structure/B2821002.png)

1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

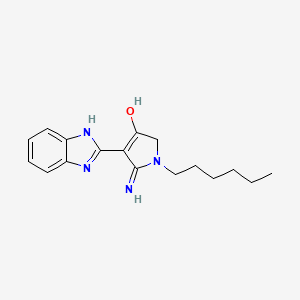

This compound is a benzimidazole derivative . Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized from o-phenylenediamines via an oxidative cyclization strategy . They can also undergo reactions with aromatic aldehydes .Aplicaciones Científicas De Investigación

Synthesis and Biological Investigations

1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile belongs to a class of compounds that have been studied for their synthesis and biological activities. For instance, substituted pyrido[1,2-a]benzimidazoles have been synthesized and evaluated for various biological activities, including antibacterial and antileukemic properties. However, many of these compounds were found to be inactive in these areas (Rida et al., 1988).

Applications in Fluorescent Properties

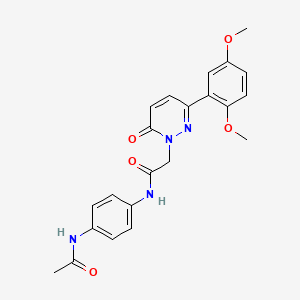

Research has also been conducted on derivatives of pyrido[1,2-a]benzimidazole for their fluorescent properties. For example, oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives were prepared, and their fluorescence properties were studied, with some compounds evaluated as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).

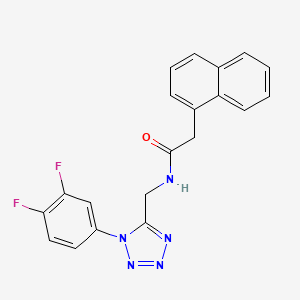

Antimicrobial Activity

In another study, derivatives of pyrido[1,2-a]benzimidazole were synthesized with anticipated antimicrobial activity. Several compounds exhibited in vitro antimicrobial activity, and a discussion of the structure-activity relationship was included (Badawey & Gohar, 1992).

Anticancer Agents

A significant area of research involves the potential anticancer applications of these compounds. For instance, novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives were synthesized and evaluated for their antimicrobial activity, with some showing excellent activity compared to other derivatives (Puthran et al., 2019).

Synthesis of Heterocycles

These compounds have also been utilized in the synthesis of various heterocycles. For example, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one was used for the regiospecific synthesis of a variety of five and six-membered heterocycles (Mahata et al., 2003).

Corrosion Inhibition

Another application includes the use of pyranopyrazole derivatives for corrosion inhibition in mild steel in HCl solution. Two such derivatives were synthesized and investigated, showing high inhibition efficiency (Yadav et al., 2016).

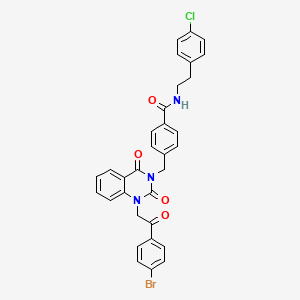

Cell Cycle Disruption and Apoptotic Activity

Finally, research into the cell cycle disruption and apoptotic activity of related compounds, such as 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, was carried out, showing significant antiproliferative activity in some cases (Sarhan et al., 2010).

Direcciones Futuras

Benzimidazole derivatives are of great interest in medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing new benzimidazole derivatives and investigating their biological activities, as well as optimizing their properties for potential therapeutic applications .

Propiedades

IUPAC Name |

1-(4-methoxyanilino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O/c1-4-5-6-9-20-17(2)21(16-26)25-28-22-10-7-8-11-23(22)29(25)24(20)27-18-12-14-19(30-3)15-13-18/h7-8,10-15,27H,4-6,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCJPBUYEJPOGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B2820925.png)

![Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2820926.png)

![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2820929.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820934.png)

![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2820935.png)

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820940.png)